N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acetamide
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Overview
Description
N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple benzyloxy groups and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acetamide typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the tetrahydropyran ring and the introduction of benzyloxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzyloxy groups and the tetrahydropyran ring play crucial roles in its binding to target molecules, influencing its biological activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyloxy-substituted tetrahydropyran derivatives and acetamide-containing molecules. Examples include:
- 4,5-Bis(benzyloxy)-2-nitrobenzoate
- Methyl 4,5-bis(benzyloxy)-3-(benzyloxymethyl)-2-oxa-bicyclo[4.1.0]heptane-7-carboxylate
Uniqueness
N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acetamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of modifications, making it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C29H31NO6 |
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Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[2-oxo-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C29H31NO6/c1-21(31)30-26-28(35-19-24-15-9-4-10-16-24)27(34-18-23-13-7-3-8-14-23)25(36-29(26)32)20-33-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3,(H,30,31) |
InChI Key |
AYYVTZOWKSEYAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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